molecular formula C11H12N2O5 B253476 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid

3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid

Cat. No. B253476
M. Wt: 252.22 g/mol
InChI Key: XHHCCHPSJVQUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid, also known as NAPAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. NAPAP is a derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen, and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.

Scientific Research Applications

3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis, rheumatoid arthritis, and osteoarthritis. 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has also been investigated for its potential use as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

Mechanism of Action

The exact mechanism of action of 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has been shown to have a protective effect on liver cells, and may have potential applications in the treatment of liver diseases.

Advantages and Limitations for Lab Experiments

3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has a number of advantages for use in lab experiments. It is a well-characterized compound that is readily available, and its synthesis method is well-established. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well-understood. However, there are also limitations to its use in lab experiments. Its potential toxicity and side effects need to be carefully considered, and its efficacy in animal models may not necessarily translate to humans.

Future Directions

There are a number of future directions for research on 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. Studies are also needed to investigate its potential toxicity and side effects, and to determine its efficacy in human clinical trials. Additionally, studies are needed to investigate its potential use in combination with other drugs, and to investigate its potential as a cancer treatment.

Synthesis Methods

The synthesis of 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid involves the reaction of 4-amino-3-nitrophenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization to obtain 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid as a white crystalline powder.

properties

Product Name

3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid

Molecular Formula

C11H12N2O5

Molecular Weight

252.22 g/mol

IUPAC Name

3-(4-acetamido-3-nitrophenyl)propanoic acid

InChI

InChI=1S/C11H12N2O5/c1-7(14)12-9-4-2-8(3-5-11(15)16)6-10(9)13(17)18/h2,4,6H,3,5H2,1H3,(H,12,14)(H,15,16)

InChI Key

XHHCCHPSJVQUGT-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)CCC(=O)O)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)CCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.